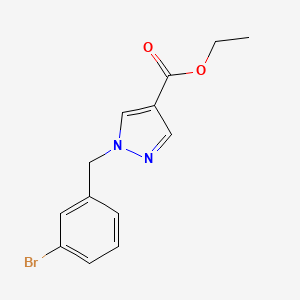

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-4-3-5-12(14)6-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDHFBTYMYEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of pharmacologically active agents.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique spatial arrangement for substituent groups, enabling precise interactions with biological targets.[1] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatility of the pyrazole ring system, which allows for substitution at various positions, makes it an attractive template for the design of novel therapeutics. This guide focuses on a specific derivative, Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate, providing a comprehensive overview of its synthesis, purification, and detailed structural characterization for researchers in drug development. The meticulous characterization of such molecules is paramount to ensuring their purity, confirming their structure, and understanding their potential for further functionalization.

Synthesis and Purification: A Guided Protocol

The synthesis of this compound is most efficiently achieved through the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with 3-bromobenzyl bromide. This reaction is a classic example of nucleophilic substitution, where the nitrogen of the pyrazole ring attacks the benzylic carbon, displacing the bromide ion.

Experimental Protocol: Synthesis

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

3-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 3-bromobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: Achieving High Purity for Analytical Characterization

The crude product can be purified by either recrystallization or column chromatography to achieve a high degree of purity suitable for analytical characterization and further use.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

The fractions containing the pure product, as identified by TLC, are combined and concentrated under reduced pressure.

Comprehensive Characterization: Unveiling the Molecular Structure

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | s | 1H | H-5 (pyrazole) |

| 7.95 | s | 1H | H-3 (pyrazole) |

| 7.45 | t, J = 1.8 Hz | 1H | Ar-H (H-2' of bromobenzyl) |

| 7.40 | d, J = 7.8 Hz | 1H | Ar-H (H-4' of bromobenzyl) |

| 7.20 | t, J = 7.8 Hz | 1H | Ar-H (H-5' of bromobenzyl) |

| 7.15 | d, J = 7.8 Hz | 1H | Ar-H (H-6' of bromobenzyl) |

| 5.40 | s | 2H | N-CH₂ (benzyl) |

| 4.30 | q, J = 7.1 Hz | 2H | O-CH₂ (ethyl) |

| 1.35 | t, J = 7.1 Hz | 3H | CH₃ (ethyl) |

Predicted ¹³C NMR (101 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C=O (ester) |

| 142.0 | C-5 (pyrazole) |

| 138.0 | C-3 (pyrazole) |

| 137.5 | C-1' (bromobenzyl) |

| 132.0 | C-3' (bromobenzyl) |

| 131.0 | C-6' (bromobenzyl) |

| 130.5 | C-4' (bromobenzyl) |

| 129.0 | C-5' (bromobenzyl) |

| 123.0 | C-2' (bromobenzyl) |

| 115.0 | C-4 (pyrazole) |

| 60.5 | O-CH₂ (ethyl) |

| 55.0 | N-CH₂ (benzyl) |

| 14.5 | CH₃ (ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR (KBr, cm⁻¹) Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120-3050 | Medium | Aromatic C-H stretch |

| 2980-2900 | Medium | Aliphatic C-H stretch |

| 1715 | Strong | C=O stretch (ester) |

| 1590, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (ester) |

| 780 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 324/326 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a bromine-containing compound. |

| 170/172 | Fragment corresponding to the bromobenzyl cation [Br-C₆H₄-CH₂]⁺. |

| 155 | Fragment corresponding to the pyrazole-4-carboxylate portion. |

Visualizing the Workflow

The following diagram illustrates the overall workflow from the starting materials to the fully characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion: A Well-Characterized Building Block for Drug Discovery

This guide has provided a detailed protocol for the synthesis, purification, and comprehensive characterization of this compound. The presented spectroscopic data, while predicted based on established principles and analogous structures, offers a robust framework for researchers to confirm the successful synthesis of this valuable compound. The presence of the reactive bromine atom and the ester functionality makes this molecule an excellent starting material for further elaboration in the development of novel therapeutic agents. A thorough understanding of its synthesis and characterization is the first critical step in unlocking its potential in medicinal chemistry.

References

-

PubChem. Ethyl 1H-pyrazole-4-carboxylate. [Link]

-

PubChem. Ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]

-

National Center for Biotechnology Information. "Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate." PubMed Central, [Link].

-

Reusch, W. Infrared Spectroscopy. Michigan State University Department of Chemistry, [Link]

-

Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research, 2016, 8(2):662-667. [Link]

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. "Pyrazoles as drugs: facts and fantasies." Targets in Heterocyclic Systems, 2002, 6, 52-98.

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. "Pyrazole and its derivatives: biological activities and medical applications." RSC Advances, 2017, 7(74), 46844-46869.

- Bansal, R. K. Heterocyclic Chemistry.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2005.

Sources

A Technical Guide to the Synthesis and Chemical Properties of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

Executive Summary: This document provides a comprehensive technical overview of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and this particular derivative serves as a versatile synthetic intermediate.[1][2] Its structure combines the stable pyrazole core with two key functional handles: an ethyl ester for potential amide coupling and an aryl bromide for cross-coupling reactions. This guide details a robust synthetic protocol, outlines its core physicochemical and spectroscopic properties, and explores its potential for chemical derivatization in the context of creating compound libraries for drug discovery programs.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have established it as an essential component in a wide range of therapeutic agents, from blockbuster anti-cancer kinase inhibitors to treatments for erectile dysfunction.[1]

This compound is a strategically designed building block that leverages the established utility of the pyrazole core. The molecule is comprised of three key regions:

-

The Pyrazole-4-carboxylate Core: A stable aromatic system functionalized with an ethyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid for further modification (e.g., amide bond formation).

-

The N1-Benzyl Group: The benzyl substituent at the N1 position provides steric bulk and modulates the molecule's lipophilicity and spatial arrangement.

-

The 3-Bromophenyl Moiety: The bromine atom on the benzyl ring is the most critical feature for synthetic diversification. It serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

This guide provides the necessary technical information for the synthesis, characterization, and strategic application of this valuable intermediate.

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound is achieved through the N-alkylation of the parent heterocycle, Ethyl 1H-pyrazole-4-carboxylate, with 3-bromobenzyl bromide.

Reaction Scheme and Causality

The reaction proceeds via a classical nucleophilic substitution mechanism. The pyrazole N-H proton is weakly acidic and can be removed by a moderately strong base. The resulting pyrazolate anion is an effective nucleophile that attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide leaving group.

Choice of Reagents:

-

Base (Potassium Carbonate, K₂CO₃): While stronger bases like sodium hydride (NaH) can be used, K₂CO₃ is often preferred for its operational simplicity, lower cost, and milder, non-hygroscopic nature.[3][4] It is sufficient to deprotonate the pyrazole effectively without promoting side reactions.

-

Solvent (Acetonitrile, CH₃CN): A polar aprotic solvent is ideal. It effectively dissolves the starting materials and the intermediate pyrazolate salt while not interfering with the nucleophilic attack, thus favoring the desired Sₙ2 pathway.[3]

Caption: Synthetic scheme for N-alkylation of Ethyl 1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of similar pyrazole systems.[3][4]

-

Reaction Setup: To a solution of Ethyl 1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration) in a round-bottom flask, add potassium carbonate (1.5 eq.).

-

Reagent Addition: Add 3-bromobenzyl bromide (1.1 eq.) to the suspension.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-6 hours).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Physicochemical Properties

The key identifying and physical properties of the title compound are summarized below. The molecular formula and weight are calculated, while physical appearance and solubility are predicted based on the properties of its precursors and analogous structures.[5][6]

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned in public databases | - |

| Molecular Formula | C₁₃H₁₃BrN₂O₂ | Calculated |

| Molecular Weight | 309.16 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not reported in literature | - |

| Solubility | Soluble in Ethyl Acetate, Dichloromethane, Acetone | Predicted |

| Poorly soluble in Water and Hexanes | Predicted |

Spectroscopic and Analytical Characterization

Confirmation of the structure is typically achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The predicted data below serves as a benchmark for characterization.

| Analysis Type | Expected Observations |

| ¹H NMR | Ethyl Group: Quartet (~4.3 ppm, 2H), Triplet (~1.3 ppm, 3H). Pyrazole Protons: Two singlets (~8.1, 8.0 ppm, 1H each). Benzylic Protons: Singlet (~5.4 ppm, 2H). Aromatic Protons: Four signals in the aromatic region (~7.2-7.6 ppm, 4H). |

| ¹³C NMR | Carbonyl: ~163 ppm. Aromatic/Heteroaromatic: 10-12 signals between ~110-140 ppm. Benzylic CH₂: ~55 ppm. Ethyl Group: ~61 ppm (CH₂) and ~14 ppm (CH₃). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peaks at m/z 309 and 311 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| Infrared (IR) | Strong C=O stretch (~1710 cm⁻¹), C-O stretch (~1250 cm⁻¹), C=N/C=C stretches (~1500-1600 cm⁻¹), and C-Br stretch (~680 cm⁻¹). |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for synthetic diversification, making it an ideal scaffold for building libraries of drug-like molecules.

Key Derivatization Pathways

-

Ester Hydrolysis: The ethyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding carboxylic acid. This acid is a versatile handle for forming amide bonds with a diverse range of amines via standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

-

Palladium Cross-Coupling: The aryl bromide is primed for a variety of powerful C-C and C-N bond-forming reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Heck Coupling: Reaction with alkenes.

-

Strategic Workflow for Library Synthesis

The following workflow illustrates how this single intermediate can be rapidly elaborated into a diverse chemical library for high-throughput screening.

Caption: Derivatization workflow for library synthesis.

Conclusion

This compound is a high-value synthetic intermediate characterized by its straightforward and scalable synthesis. Its strategically placed functional groups—an adaptable ethyl ester and a versatile aryl bromide—make it an exceptional platform for generating diverse molecular libraries. For researchers and scientists in drug discovery, this compound represents an efficient entry point into novel chemical space built around the pharmacologically validated pyrazole scaffold.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles.

- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega.

- Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. doi:10.1039/D4OB01211A.

- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate.

- National Institutes of Health. (n.d.). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC.

- National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- National Institutes of Health. (n.d.). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. PMC.

- Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.

- SGT Life Sciences. (n.d.). Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

An In-Depth Technical Guide to Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its metabolic stability and versatile chemical nature have established it as a "privileged scaffold," enabling the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities.[1][3] Pyrazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, anticoagulant, and anti-obesity agents.[2][4]

This guide focuses on a specific, functionalized derivative, Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate . This molecule is a prime example of a versatile building block, incorporating three key features: the stable pyrazole core, an ethyl carboxylate group amenable to further modification, and a bromobenzyl moiety that serves as a handle for cross-coupling reactions. While a dedicated CAS number for this compound is not publicly cataloged, indicating its status as a specialized research chemical, its synthesis is readily achievable through established methodologies. This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, covering its synthesis, predicted physicochemical properties, characterization, and potential applications in advancing novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The structural attributes of this compound suggest its utility as an intermediate in multi-step synthetic pathways. Below is a summary of its calculated properties and the details of its essential precursors.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₃BrN₂O₂ | Calculated |

| Molecular Weight | 309.16 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | [5] |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, DMSO) | - |

Table 1: Key Precursor Information

| Precursor | CAS Number | Molecular Formula | Molecular Weight |

| Ethyl 1H-pyrazole-4-carboxylate | 37622-90-5 | C₆H₈N₂O₂ | 140.14 g/mol |

| 3-Bromobenzyl bromide | 823-78-9 | C₇H₆Br₂ | 249.93 g/mol |

Synthetic Protocol: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

The most direct route to synthesizing the title compound is the N-alkylation of the pyrazole ring. This reaction involves the deprotonation of the acidic N-H proton on the pyrazole ring, followed by nucleophilic attack on the electrophilic benzylic carbon of 3-bromobenzyl bromide.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is sufficient to deprotonate the pyrazole N-H (pKa ≈ 14) but is not so strong as to cause unwanted side reactions, such as hydrolysis of the ethyl ester. It is also inexpensive and easy to remove post-reaction.

-

Solvent Selection: Acetonitrile (ACN) is an ideal solvent for this type of Sₙ2 reaction. It is a polar aprotic solvent, which effectively solvates the potassium cation without solvating the pyrazole anion, thus enhancing its nucleophilicity. Its boiling point (82 °C) allows for heating to accelerate the reaction rate without requiring high-pressure apparatus.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the consumption of the starting materials and the formation of the product, allowing for accurate determination of reaction completion.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 1H-pyrazole-4-carboxylate (1.0 eq, e.g., 1.40 g, 10 mmol).

-

Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to the flask, followed by powdered anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).

-

Initiation of Reaction: Stir the suspension at room temperature for 15 minutes.

-

Alkylation: Add 3-bromobenzyl bromide (1.05 eq, e.g., 2.62 g, 10.5 mmol) to the suspension.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and maintain stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Structural Characterization and Data Interpretation

The synthesized compound must be rigorously characterized to confirm its identity and purity. Below are the predicted spectroscopic data based on its structure and analysis of similar compounds.[6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H), 7.95 (s, 1H), 7.50 (t, J = 1.8 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 7.8 Hz, 1H), 5.40 (s, 2H), 4.30 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H) | Singlets at ~8.05 and 7.95 ppm correspond to the two pyrazole ring protons. The multiplet pattern between 7.15-7.50 ppm is characteristic of the 3-substituted benzyl ring. The singlet at 5.40 ppm is the key signal for the benzylic CH₂ protons. The quartet and triplet are characteristic of the ethyl ester group. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 163.0 (C=O), 140.0, 138.5, 132.5, 131.0, 130.5, 129.0, 127.0, 123.0, 118.0, 60.5 (OCH₂), 54.0 (NCH₂), 14.5 (CH₃) | The ester carbonyl (C=O) appears downfield. Multiple signals in the 123-140 ppm range correspond to the aromatic carbons of the pyrazole and benzene rings. The signal at ~54.0 ppm confirms the N-CH₂ carbon, and ~60.5 ppm is the O-CH₂ of the ester. |

| Mass Spec. (ESI+) | m/z 309.0 [M+H]⁺, 311.0 [M+2+H]⁺ | The presence of two major peaks with a ~1:1 intensity ratio, separated by 2 mass units, is the characteristic isotopic signature of a molecule containing one bromine atom. |

| FT-IR (ATR, cm⁻¹) | ~1715 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~780 cm⁻¹ (C-Br stretch) | Strong absorbance around 1715 cm⁻¹ confirms the ester carbonyl group. The C=N stretch is characteristic of the pyrazole ring. |

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for creating libraries of novel compounds for biological screening.[8][9] The pyrazole scaffold is a well-established pharmacophore found in drugs targeting a wide array of diseases.[10][11]

Caption: Potential modification pathways and resulting therapeutic applications.

-

Scaffold for Kinase Inhibitors: Many successful kinase inhibitors used in oncology feature a substituted pyrazole core.[3] The ester group of the title compound can be converted to an amide, a common feature in kinase inhibitors that forms critical hydrogen bonds within the ATP-binding pocket of target kinases. The bromobenzyl group can be elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functionalities that can target specific sub-pockets of a kinase, thereby enhancing potency and selectivity.

-

Anti-inflammatory Agents: Pyrazole derivatives, most famously Celecoxib, are known selective COX-2 inhibitors.[4] This scaffold can be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

-

Antimicrobial Drug Discovery: The pyrazole nucleus is also present in compounds with antibacterial and antifungal activity.[12] This molecule provides a platform for generating novel derivatives to combat the growing threat of antimicrobial resistance.

Safety and Handling

As a laboratory chemical with uncharacterized toxicological properties, this compound should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors. Refer to the Material Safety Data Sheets (MSDS) for the starting materials, particularly 3-bromobenzyl bromide, which is a lachrymator.

References

-

Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate. [Link]

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

Current Topics in Medicinal Chemistry. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

-

PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

-

Current Topics in Medicinal Chemistry. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

-

The Good Scents Company. ethyl 4-pyrazole carboxylate. [Link]

-

Weifang Richem International Ltd. 3-Bromobenzyl bromide. [Link]

-

Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubChem. 3-Bromobenzyl bromide. [Link]

-

ResearchGate. Characterization data for new pyrazole derivatives. [Link]

-

New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

alysis of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We present a robust and logical synthetic pathway for its preparation from commercially available starting materials. The guide details essential physicochemical properties and outlines a standard workflow for its analytical characterization. Furthermore, we explore its strategic applications as a versatile building block in drug discovery, particularly in the synthesis of kinase inhibitor libraries and other targeted therapeutics. The document emphasizes the causality behind experimental choices, providing field-proven insights for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has become a cornerstone in medicinal chemistry.[1][2] Its prevalence in approved pharmaceuticals and clinical candidates stems from its unique electronic properties and its ability to act as a versatile scaffold for building molecules with a wide array of biological activities.[2] Pyrazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral agents.[3][4][5]

This compound is a strategically designed molecule that embodies three key features for drug discovery:

-

The Pyrazole Core : A proven pharmacophore known to engage with numerous biological targets, particularly protein kinases.[6]

-

The Ethyl Carboxylate Group : A versatile synthetic handle that can be readily converted into amides, hydrazides, or other functional groups to build diverse chemical libraries.[7]

-

The 3-Bromobenzyl Moiety : A critical element for establishing structure-activity relationships (SAR). The bromine atom serves as a key attachment point for palladium-catalyzed cross-coupling reactions, enabling systematic exploration of the surrounding chemical space.[8]

This guide serves as a practical resource for scientists looking to synthesize and utilize this high-value intermediate in their research programs.

Synthesis and Retrosynthetic Analysis

The most direct and industrially scalable approach to this compound involves the N-alkylation of a pyrazole precursor. The retrosynthetic analysis identifies Ethyl 1H-pyrazole-4-carboxylate and 3-bromobenzyl bromide as the logical starting materials.

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis is a classical N-alkylation reaction, a fundamental transformation in heterocyclic chemistry.

Caption: Proposed synthetic pathway via N-alkylation.

Protocol 2.1: Synthesis via N-Alkylation

This protocol describes a reliable method for synthesizing the title compound, adapted from established procedures for similar pyrazole alkylations.[9]

Methodology:

-

Reaction Setup : To a stirred solution of Ethyl 1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq.).

-

Reagent Addition : Add 3-bromobenzyl bromide (1.1 eq.) to the suspension.

-

Reaction Execution : Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting pyrazole is consumed.

-

Workup : After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Expert Rationale :

-

Solvent Choice : Acetonitrile is an ideal polar aprotic solvent that facilitates the Sₙ2 reaction mechanism by solvating the potassium cation without interfering with the nucleophilic pyrazole anion.

-

Base Selection : Potassium carbonate is a moderately strong base, sufficient to deprotonate the N-H of the pyrazole ring to form the nucleophilic pyrazole anion. It is easily removed by filtration, simplifying the workup process.

-

Purification : Column chromatography is essential to remove any unreacted starting materials and potential byproducts, such as the regioisomeric N2-alkylated product, ensuring high purity of the final compound.

Physicochemical Properties and Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The expected properties are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₃BrN₂O₂ | Calculated |

| Molecular Weight | 309.16 g/mol | Calculated |

| Appearance | White to off-white solid | Expected[10] |

| Melting Point | 75-85 °C | Estimated Range |

| Solubility | Soluble in Acetone, Ethyl Acetate, DCM | Expected[11] |

| CAS Number | Not available | - |

Protocol 3.1: Standard Analytical Workflow

A standard suite of analytical techniques should be employed to validate the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum should confirm the presence of all key structural motifs. Expected signals include: a triplet and quartet for the ethyl ester group, a singlet for the benzylic methylene protons (~5.5 ppm), distinct signals for the two pyrazole ring protons, and multiplets corresponding to the four protons of the 3-bromophenyl ring.

-

¹³C NMR : The carbon spectrum will verify the total number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) or another soft ionization technique should be used. The resulting spectrum will show the molecular ion peak [M+H]⁺ and a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the molecular weight and elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Used to determine the purity of the compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is standard. Purity should ideally be >95% for use in subsequent biological assays.

-

Strategic Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate designed for library synthesis in drug discovery programs.[10][12]

Caption: Drug discovery workflow utilizing the target scaffold.

The Ethyl Ester as a Diversification Handle

The ethyl ester at the 4-position is a key site for modification. It can be easily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid is a crucial intermediate for creating extensive amide libraries via standard peptide coupling reagents (e.g., HATU, EDCI). This allows for the introduction of a vast array of chemical groups, modulating properties like solubility, cell permeability, and target engagement.

The 3-Bromobenzyl Group for SAR Exploration

The bromine on the benzyl ring is a powerful tool for medicinal chemists. It is an ideal substrate for various palladium-catalyzed cross-coupling reactions:[8]

-

Suzuki Coupling : Reacting with boronic acids or esters to introduce new aryl or heteroaryl rings.

-

Sonogashira Coupling : Reacting with terminal alkynes to introduce linear, rigid linkers.

-

Buchwald-Hartwig Amination : Reacting with amines to introduce new nitrogen-based substituents.

This functionality allows for the systematic probing of the binding pocket of a biological target, which is fundamental to the lead optimization phase of drug discovery.

A Precursor for Kinase Inhibitors

The pyrazole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors.[2] Many approved kinase inhibitors, such as Ruxolitinib and Ibrutinib, feature a central pyrazole or related azole core.[2] This is because the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. By using this compound as a starting point, research teams can rapidly generate novel pyrazole derivatives for screening against panels of kinases, accelerating the discovery of new therapeutics for cancer and inflammatory diseases.[13][14]

Conclusion and Future Outlook

This compound is a high-value, strategically designed chemical intermediate. The synthetic route presented here is robust, scalable, and relies on well-understood chemical principles. Its true power lies in its utility as a versatile building block for creating large, diverse libraries of novel compounds. The dual functionality of the ethyl ester and the aryl bromide allows for systematic and independent modification at two key vectors, making it an ideal scaffold for modern drug discovery campaigns targeting a range of diseases. Future work will undoubtedly focus on the synthesis and screening of such libraries against high-value biological targets, particularly protein kinases, to unlock the next generation of targeted therapies.

References

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Patel, H., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

-

Gavali, P., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery. Pharma sourcing. [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

Han, S.-W., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. [Link]

-

Gomaa, A. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

-

Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Shah, V. H., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Russian Journal of General Chemistry. [Link]

-

Kumar, D., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Pharmaceutical Design. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 12. nbinno.com [nbinno.com]

- 13. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Pyrazole Carboxylates

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, with its derivatives exhibiting a vast array of biological activities. Pyrazole carboxylates, in particular, have emerged as a promising class of compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and insecticidal agents. The journey from a novel synthesized molecule to a potential lead compound is paved with rigorous biological screening. This guide provides an in-depth technical overview of the core methodologies employed in the biological activity screening of novel pyrazole carboxylates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. This document emphasizes a hierarchical screening approach, from broad initial assessments to more specific and targeted assays, ensuring an efficient and logical evaluation process.

Introduction: The Significance of Pyrazole Carboxylates

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties that allow for diverse interactions with biological targets.[1] The addition of a carboxylate group further enhances the potential for molecular interactions, including hydrogen bonding and salt bridge formation, which are crucial for binding to enzyme active sites and receptors.

The therapeutic landscape is replete with successful drugs containing the pyrazole core, and ongoing research continually uncovers new potential applications.[2] Pyrazole derivatives have been shown to modulate the activity of various enzymes and signaling pathways implicated in a range of diseases. For instance, some have demonstrated potent inhibition of kinases involved in cancer progression, while others have disrupted microbial growth or inflammatory cascades.[3][4] The broad spectrum of biological activities associated with pyrazole carboxylates necessitates a systematic and comprehensive screening strategy to identify and characterize their therapeutic or agrochemical potential.

This guide will navigate the reader through a multi-tiered screening process, beginning with general cytotoxicity assessments and progressing to specific assays for anticancer, antimicrobial, anti-inflammatory, and insecticidal activities. Each section will provide detailed, field-proven protocols and explain the underlying principles, empowering researchers to make informed decisions in their screening campaigns.

Chapter 1: A Hierarchical Approach to Biological Activity Screening

A successful screening campaign for novel pyrazole carboxylates begins with a well-defined strategy. A hierarchical or tiered approach is often the most efficient, starting with broad, high-throughput screens to identify general bioactivity, followed by more specific and complex assays to elucidate the mechanism of action and determine potency and selectivity. This strategy allows for the early deselection of inactive or overly toxic compounds, focusing resources on the most promising candidates.

The initial step involves assessing the general cytotoxicity of the synthesized compounds. This is a critical checkpoint, as compounds that are highly toxic to a wide range of cells may have limited therapeutic potential. Compounds that exhibit interesting activity in the initial screens are then advanced to more specific secondary and tertiary assays based on the desired therapeutic or agrochemical application.

Below is a conceptual workflow illustrating this hierarchical screening process:

Caption: A general workflow for the biological activity screening of novel compounds.

Chapter 2: Anticancer Activity Screening

A significant area of interest for pyrazole derivatives is their potential as anticancer agents.[3] Many have been found to interfere with various cellular processes essential for cancer cell proliferation and survival, such as cell cycle regulation and signal transduction.[1]

Rationale for Anticancer Screening

The primary goal of anticancer screening is to identify compounds that selectively kill cancer cells or inhibit their growth while having minimal effect on normal, healthy cells. The initial step is typically an in-vitro cytotoxicity assay against a panel of human cancer cell lines.

In-Vitro Cytotoxicity Assays

These assays measure the ability of a compound to reduce the viability or proliferation of cancer cells. Two widely used and robust methods are the MTT and SRB assays.

2.2.1 Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[5] It is a reliable and reproducible method for cytotoxicity screening.[6]

Experimental Protocol: SRB Assay

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of appropriate culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[5]

2.2.2 MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Experimental Protocol: MTT Assay

-

Cell Plating and Treatment: Follow steps 1 and 2 from the SRB assay protocol.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm.[4]

Targeting Specific Signaling Pathways

Pyrazole derivatives have been reported to inhibit several key signaling pathways involved in cancer, including those regulated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), and Cyclin-Dependent Kinases (CDKs).[1][7] Compounds showing promising and selective cytotoxicity can be further investigated for their ability to modulate these pathways.

Example: EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drugs.[10]

Caption: A simplified diagram of the EGFR signaling pathway and a potential point of inhibition.

Chapter 3: Antimicrobial and Antifungal Activity Screening

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial and antifungal compounds.[11]

Rationale for Antimicrobial Screening

The goal is to determine the lowest concentration of a compound that inhibits the growth of a specific microorganism, known as the Minimum Inhibitory Concentration (MIC).

Antibacterial Susceptibility Testing

3.2.1 Broth Microdilution Method

This is a quantitative method used to determine the MIC of a compound.[2]

Experimental Protocol: Broth Microdilution

-

Compound Preparation: Prepare a stock solution of the pyrazole carboxylate derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[2]

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[12]

3.2.2 Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[1]

Experimental Protocol: Agar Well Diffusion

-

Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized bacterial inoculum over the agar surface to create a lawn.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume of the pyrazole carboxylate solution to each well. Include a solvent control and a positive control antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[1]

Antifungal Susceptibility Testing

Similar methods to antibacterial testing can be used, with modifications for fungal growth.

3.3.1 Poisoned Food Technique

This method is commonly used for screening against filamentous fungi.[13]

Experimental Protocol: Poisoned Food Technique

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize. While the medium is still molten, add the pyrazole carboxylate derivative at various concentrations.

-

Plating: Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

Inoculation: Place a mycelial plug from a fresh culture of the test fungus in the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

-

Mycelial Growth Inhibition: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate without the compound.

Chapter 4: Anti-inflammatory Activity Screening

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, including the well-known drug celecoxib, are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

Rationale for Anti-inflammatory Screening

The primary aim is to identify compounds that can reduce the inflammatory response. This can be assessed through in-vivo models and in-vitro enzyme inhibition assays.

In-Vivo Model: Carrageenan-Induced Paw Edema

This is a classic and widely used model for evaluating acute anti-inflammatory activity.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole carboxylate derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).[14]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.[15]

In-Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

-

Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add various concentrations of the pyrazole carboxylate derivatives and incubate to allow for binding to the enzyme.

-

Reaction Initiation: Add the substrate, arachidonic acid, to initiate the reaction.

-

Incubation and Termination: Incubate at 37°C and then stop the reaction.

-

Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method like an enzyme immunoassay (EIA).[16]

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Chapter 5: Insecticidal Activity Screening

The development of new insecticides is crucial for crop protection and disease vector control. Pyrazole derivatives are a well-established class of insecticides.

Rationale for Insecticidal Screening

The objective is to identify compounds that are toxic to target insect pests. Bioassays can be designed to evaluate toxicity through different routes of exposure, such as contact and ingestion.

Larval Contact Assay

This assay assesses the toxicity of a compound when it comes into direct contact with insect larvae.[17]

Experimental Protocol: Larval Contact Assay

-

Compound Preparation: Prepare serial dilutions of the pyrazole carboxylate derivatives in a suitable solvent (e.g., acetone).

-

Larval Rearing: Rear the target insect species (e.g., mosquito larvae) to the desired instar.[17]

-

Exposure: Place a set number of larvae in each well of a multi-well plate containing the test solutions.

-

Incubation: Incubate under controlled environmental conditions.

-

Mortality Assessment: Record the number of dead larvae at specified time points (e.g., 24, 48, and 72 hours).[18]

Diet Incorporation Bioassay

This method evaluates the toxicity of a compound when ingested by the insect.[19]

Experimental Protocol: Diet Incorporation Bioassay

-

Diet Preparation: Prepare an artificial diet for the target insect species (e.g., Lepidopteran larvae).

-

Compound Incorporation: While the diet is still liquid, add the pyrazole carboxylate derivatives at different concentrations and mix thoroughly.

-

Dispensing: Dispense the treated diet into bioassay trays or containers and allow it to solidify.

-

Infestation: Place one larva in each container.

-

Incubation and Assessment: Incubate under controlled conditions and assess larval mortality after a set period (e.g., 72 hours).[19]

Chapter 6: Data Analysis and Interpretation

In-Vitro Cytotoxicity Data

The results of cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[20] This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Compound | Cell Line | IC50 (µM) |

| Pyrazole-COOH-1 | MCF-7 (Breast Cancer) | 12.5 |

| Pyrazole-COOH-1 | A549 (Lung Cancer) | 25.8 |

| Pyrazole-COOH-2 | MCF-7 (Breast Cancer) | 5.2 |

| Pyrazole-COOH-2 | A549 (Lung Cancer) | 8.9 |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |

| Doxorubicin | A549 (Lung Cancer) | 1.2 |

Table 1: Example of IC50 data for novel pyrazole carboxylates against cancer cell lines.

Antimicrobial Data

The MIC is the primary result from antibacterial and antifungal susceptibility testing. The interpretation of MIC values often relies on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[21]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Pyrazole-COOH-3 | 8 | >64 |

| Pyrazole-COOH-4 | 32 | 16 |

| Vancomycin | 1 | N/A |

| Ciprofloxacin | 0.5 | 0.125 |

Table 2: Example of MIC data for novel pyrazole carboxylates against bacterial strains.

Conclusion

The biological activity screening of novel pyrazole carboxylates is a multifaceted process that requires a systematic and logical approach. This guide has provided a comprehensive overview of the key methodologies for evaluating the anticancer, antimicrobial, anti-inflammatory, and insecticidal potential of this important class of compounds. By understanding the rationale behind each assay and adhering to robust experimental protocols, researchers can effectively identify and characterize promising lead candidates for the development of new therapeutics and agrochemicals. The journey from synthesis to application is challenging, but with a well-designed screening cascade, the potential of novel pyrazole carboxylates can be fully realized.

References

-

IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

-

Brito-Sierra, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Brito-Sierra, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. [Link]

-

de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

-

Brito-Sierra, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Brito-Sierra, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

-

Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

-

Jenks, P. J., & Daneman, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00093-19. [Link]

-

Ghavipanjeh, F., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292-298. [Link]

-

Chen, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Kambe, T., et al. (2021). New and simple bioassay method for monitoring pesticide toxicity in aphid species. Journal of Pesticide Science, 46(3), 294-299. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling through Cyclin/CDK pathway in cell cycle. Retrieved from [Link]

-

PharmGKB. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

-

Chen, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

-

Rodriguez, J. C., et al. (2000). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 38(10), 3692-3695. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Bio-protocol. (2019). Insecticides and Aphid Bioassays. Retrieved from [Link]

-

Rana, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Bioorganic & Medicinal Chemistry, 61, 116715. [Link]

-

ResearchGate. (n.d.). Poison food technique showing the antifungal activity of hexane extract of Bacillus subtilis. Retrieved from [Link]

-

IRAC. (n.d.). Aphids. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

-

Varbanov, H., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Académie bulgare des sciences, 71(5), 695-702. [Link]

-

SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

Fortune Journals. (2021). Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Retrieved from [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

-

Graser, G., & Walters, F. S. (2016). A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops. Methods in Molecular Biology, 1385, 259-270. [Link]

-

wisdomlib. (2024). Antifungal assay by poisoned food technique. Retrieved from [Link]

-

International Journal of Advanced Biochemistry Research. (2024). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. Retrieved from [Link]

-

de O. Silva, J., et al. (2023). Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers. PLoS ONE, 18(10), e0292212. [Link]

-

Ghaffar, A., et al. (2021). Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. Molecules, 26(21), 6449. [Link]

-

Z-C, Wang, et al. (2010). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Toxicology in Vitro, 24(7), 2093-2102. [Link]

-

ResearchGate. (n.d.). In vitro antifungal activity of some plant extracts against Fusarium oxysporum f. sp. lycopersici. Retrieved from [Link]

-

Wieder, A. M., & Lewis, R. E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Helicoverpa armigera (H.). Retrieved from [Link]

-

Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S57-S62. [Link]

-

CLSI. (2022). New Antifungal Document Editions. Retrieved from [Link]

-

FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). Retrieved from [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. srrjournals.com [srrjournals.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. fortunejournals.com [fortunejournals.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

In vitro evaluation of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide for the In Vitro Evaluation of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

This guide provides a comprehensive framework for the in vitro evaluation of this compound, a novel compound with potential therapeutic applications. As a Senior Application Scientist, the following sections will detail a logical and scientifically rigorous workflow, from initial cytotoxicity screening to more in-depth mechanistic studies. The protocols described herein are designed to be self-validating and are grounded in established methodologies, ensuring the generation of reliable and reproducible data for drug development professionals.

Part 1: Preliminary Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its cytotoxic potential against a panel of relevant human cancer cell lines. This provides a broad overview of its anti-proliferative activity and helps in selecting cell lines for further mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

MTT Assay for Cell Viability

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[7] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[9][10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Hypothetical Data Presentation: Cytotoxicity Screening

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | 15.2 | 0.8 |

| A549 | 25.8 | 1.2 |

| HCT116 | 12.5 | 0.6 |

Part 2: Mechanistic Studies

Following the initial cytotoxicity screening, the next logical step is to investigate the mechanism by which this compound induces cell death. This involves assays to determine if the compound triggers apoptosis and if it affects the cell cycle progression.

Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised.[12] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[12]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat them with the IC50 concentration of this compound for 24 hours.

-

Include an untreated control and a positive control (e.g., staurosporine).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.[14]

-

-

Cell Washing and Resuspension:

-

Staining:

-

Flow Cytometry Analysis: